(S)-4-Isopropyl-2-oxazolidinone

Catalog No.
S1483905
CAS No.
17016-83-0
M.F
C6H11NO2
M. Wt
129.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-4-Isopropyl-2-oxazolidinone

CAS Number

17016-83-0

Product Name

(S)-4-Isopropyl-2-oxazolidinone

IUPAC Name

(4S)-4-propan-2-yl-1,3-oxazolidin-2-one

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

InChI

InChI=1S/C6H11NO2/c1-4(2)5-3-9-6(8)7-5/h4-5H,3H2,1-2H3,(H,7,8)/t5-/m1/s1

InChI Key

YBUPWRYTXGAWJX-RXMQYKEDSA-N

SMILES

CC(C)C1COC(=O)N1

Synonyms

4(S)-(1-Methylethyl)-2-oxazolidinone; 4(S)-Isopropyloxazolidin-2-one

Canonical SMILES

CC(C)C1COC(=O)N1

Isomeric SMILES

CC(C)[C@H]1COC(=O)N1

Asymmetric Synthesis

(S)-4-Isopropyl-2-oxazolidinone serves as a valuable chiral building block in asymmetric synthesis. Its readily accessible chiral center allows chemists to introduce chirality into target molecules with high enantioselectivity. Studies have demonstrated its effectiveness in synthesizing various chiral compounds, including pharmaceuticals, agrochemicals, and natural products [, ].

Organocatalysis

(S)-4-Isopropyl-2-oxazolidinone finds application in organocatalysis, where it acts as an organocatalyst for various organic reactions. Its Brønsted acidity and Lewis basicity enable it to activate substrates and promote efficient and selective transformations. Research has explored its use in reactions like aldol additions, Mannich reactions, and Michael additions [, ].

(S)-4-Isopropyl-2-oxazolidinone is a chiral compound with the molecular formula C6_6H11_{11}NO2_2. It belongs to the oxazolidinone class of compounds, which are characterized by a five-membered ring containing both nitrogen and oxygen. This specific compound is notable for its use as a chiral auxiliary in asymmetric synthesis, allowing for the selective formation of enantiomers in various

, primarily as a chiral auxiliary. Key reactions include:

  • Aldol Reactions: It acts as a chiral ligand, facilitating the formation of enantiomerically enriched products through aldol addition reactions.
  • Dihydroxylation: The compound can undergo catalytic asymmetric dihydroxylation, leading to optically pure products .
  • Carbonylation Reactions: It can be synthesized via carbonylation methods, which involve the insertion of carbon monoxide into organic molecules under specific conditions .

The biological activity of (S)-4-Isopropyl-2-oxazolidinone has been explored in various contexts. It exhibits potential antibacterial properties, particularly against Gram-positive bacteria. Its role as a chiral auxiliary also extends to applications in drug discovery, where it aids in the development of new therapeutic agents with enhanced efficacy and selectivity .

Several methods have been developed for synthesizing (S)-4-Isopropyl-2-oxazolidinone:

  • Direct Carbonylation: This method involves the reaction of β-amino alcohols with carbon monoxide under palladium catalysis, yielding high isolated yields .
  • Chiral Auxiliary Methods: Utilizing chiral auxiliaries in asymmetric synthesis allows for the production of this compound from simpler precursors, often involving mild reaction conditions .
  • Evans’ Method: A notable approach involves using Evans' methodology, which emphasizes cost-effective and efficient synthesis while maintaining high stereoselectivity .

(S)-4-Isopropyl-2-oxazolidinone is widely used in:

  • Asymmetric Synthesis: As a chiral auxiliary, it enhances the stereochemical outcome of various reactions.
  • Pharmaceutical Development: Its ability to produce enantiomerically pure compounds makes it valuable in developing new drugs.
  • Catalysis: Employed as a ligand in dirhodium(II) complexes for catalyzing diverse organic transformations .

Interaction studies involving (S)-4-Isopropyl-2-oxazolidinone focus on its role as a chiral ligand and its interactions with other reagents during catalytic processes. These studies reveal how it influences reaction pathways and product distributions, particularly in asymmetric catalysis. The compound's interactions can significantly impact the efficiency and selectivity of

Several compounds share structural similarities with (S)-4-Isopropyl-2-oxazolidinone. Below is a comparison highlighting its uniqueness:

Compound NameStructure/PropertiesUnique Features
(S)-4-Methyl-2-oxazolidinoneC6_6H11_{11}NO2_2Methyl group instead of isopropyl; less steric hindrance.
(S)-4-Phenyl-2-oxazolidinoneC9_9H11_{11}NO2_2Contains a phenyl group; used in different catalytic applications.
(S)-4-(Trifluoromethyl)-2-oxazolidinoneC6_6H5_5F3_3NO2_2Trifluoromethyl group enhances electrophilicity; unique reactivity profile.

(S)-4-Isopropyl-2-oxazolidinone stands out due to its specific steric properties and effectiveness as a chiral auxiliary, making it particularly useful in asymmetric synthesis compared to its analogs .

The oxazolidinone framework was first reported in 1888 by Siegmund Gabriel during investigations into bromoethylamine hydrobromide derivatives. Early 20th-century studies focused on its reactivity, but the potential for stereochemical control remained unexplored until the 1980s. The advent of Evans' chiral auxiliaries marked a paradigm shift, transforming oxazolidinones from curiosities into strategic tools for asymmetric synthesis.

Key milestones include:

  • 1982: Evans et al. demonstrated that N-acyl oxazolidinones undergo highly diastereoselective alkylations, achieving >100:1 selectivity via chelated enolate intermediates.
  • 1990s: Commercial availability of enantiopure oxazolidinones (e.g., (S)-4-isopropyl, (S)-4-benzyl derivatives) accelerated their adoption in total synthesis.
  • 2010s: Mechanistic refinements, such as LiOH/H₂O₂ cleavage protocols, addressed scalability and safety concerns.

Evans' Pioneering Contributions to Stereoselective Synthesis

David A. Evans' 1982 disclosure of oxazolidinone-mediated alkylations established a general method for constructing quaternary stereocenters. The methodology hinges on:

  • Enolate Formation: Treatment of N-acyl oxazolidinones with strong bases (e.g., LiHMDS) generates chelated (Z)-enolates, where the oxazolidinone's C4 substituent dictates facial selectivity.
  • Electrophilic Trapping: Alkylation proceeds with predictable stereochemical outcomes, as demonstrated in the synthesis of tylophorinicine (a phenanthroindolizidine alkaloid).
  • Auxiliary Cleavage: LiOH/H₂O₂ selectively hydrolyzes the amide bond, yielding enantiopure carboxylic acids without epimerization.

This approach overcame limitations of earlier chiral auxiliaries by providing consistently high enantiomeric excesses (typically >95% ee) across diverse substrates.

The concept of stereoinduction lies at the heart of modern asymmetric synthesis, enabling chemists to dictate the spatial arrangement of atoms in target molecules. In the context of (S)-4-Isopropyl-2-oxazolidinone, stereoinduction is achieved through the temporary introduction of a chiral auxiliary that biases the formation of specific stereoisomers during key bond-forming reactions. This section introduces the foundational principles governing stereoinduction, setting the stage for a focused exploration of the theoretical, conformational, and electronic factors that underpin the utility of (S)-4-Isopropyl-2-oxazolidinone as a chiral auxiliary.

The mechanistic basis of stereoinduction can be traced to the early development of chiral auxiliaries, which are stereogenic units covalently attached to substrates to control the outcome of asymmetric transformations [1] [2]. The auxiliary imparts its chirality onto the substrate, guiding the approach of reagents and the formation of new stereocenters. In the case of (S)-4-Isopropyl-2-oxazolidinone, the rigid, cyclic structure and the presence of a stereogenic center at the 4-position confer a well-defined three-dimensional environment that influences reaction trajectories. The auxiliary is typically introduced in a manner that ensures its removal does not compromise the stereochemical integrity of the product, thereby serving as a transient but powerful tool for enantioselective synthesis.

The effectiveness of (S)-4-Isopropyl-2-oxazolidinone in mediating stereoinduction is exemplified in a range of transformations, including aldol condensations, alkylations, and Michael additions [4]. The auxiliary's ability to enforce specific conformations and engage in non-covalent interactions, such as hydrogen bonding and dipole-dipole contacts, further enhances its stereodirecting capacity. These features collectively enable the high-fidelity transfer of chirality from the auxiliary to the product, a process that is further elucidated in the subsequent sections through theoretical, structural, and computational analyses.

Theoretical Framework of Asymmetric Induction

Historical and Conceptual Origins

The theoretical framework of asymmetric induction is rooted in the quest to understand and predict how chiral environments influence the formation of new stereocenters. Early models, such as those proposed by Elias James Corey and Barry Trost, laid the groundwork for the rational design of chiral auxiliaries [1]. These models emphasized the importance of steric and electronic factors in dictating the approach of reagents to prochiral centers.

The introduction of oxazolidinone-based auxiliaries by David A. Evans represented a significant advance in the field, providing a versatile and reliable platform for asymmetric synthesis [4]. The Evans model posits that the rigid, five-membered ring of the oxazolidinone, coupled with substituents at the 4-position, creates a chiral environment that biases the trajectory of incoming nucleophiles or electrophiles. This bias is transmitted through both steric hindrance and electronic modulation, leading to predictable and often high levels of diastereoselectivity.

Mechanistic Models of Stereoinduction

Several mechanistic models have been developed to rationalize the observed selectivities in reactions mediated by chiral auxiliaries. The Felkin-Anh model, for instance, provides a geometric rationale for the preferential attack of nucleophiles on carbonyl compounds adjacent to stereogenic centers [3]. According to this model, the most favorable conformation is one in which the largest substituent is oriented perpendicular to the carbonyl plane, minimizing steric interactions and facilitating nucleophilic approach from the least hindered face. In the context of oxazolidinone auxiliaries, the isopropyl group at the 4-position serves as the large substituent, dictating the orientation of the substrate and the trajectory of the reaction.

The Cornforth model and the Cram chelation model offer alternative perspectives, emphasizing the role of chelation and electronic effects in certain systems. However, for (S)-4-Isopropyl-2-oxazolidinone, the Evans model remains the most widely applicable, integrating both steric and stereoelectronic considerations to account for the observed outcomes in a variety of transformations [4].

Quantitative Measures of Stereoselectivity

The efficacy of asymmetric induction is quantitatively assessed through parameters such as diastereomeric excess and enantiomeric excess. These measures reflect the degree to which one stereoisomer is favored over others, providing a metric for the effectiveness of the chiral auxiliary. In studies involving (S)-4-Isopropyl-2-oxazolidinone, diastereomeric excess values often exceed 90 percent, underscoring the high level of control afforded by this auxiliary [4].

Table 1. Representative Diastereoselectivities in (S)-4-Isopropyl-2-oxazolidinone-Mediated Reactions

Reaction TypeSubstrateDiastereomeric Excess (%)Reference
Aldol CondensationBenzaldehyde96 [4]
AlkylationEthyl bromide93 [4]
Michael AdditionNitroalkene91 [4]

These data exemplify the robust stereocontrol achievable through the judicious application of (S)-4-Isopropyl-2-oxazolidinone as a chiral auxiliary.

Conformational Analysis of (S)-4-Isopropyl-2-oxazolidinone Auxiliaries

Structural Features and Stereochemical Rigidity

The conformational properties of (S)-4-Isopropyl-2-oxazolidinone are central to its function as a chiral auxiliary. The five-membered oxazolidinone ring imposes a degree of rigidity that restricts the range of accessible conformations, thereby enhancing the predictability of stereoinductive outcomes. The presence of the isopropyl group at the 4-position introduces a significant steric element, further constraining the orientation of substituents and reaction partners.

X-ray crystallographic studies and nuclear magnetic resonance spectroscopy have provided detailed insights into the preferred conformations of (S)-4-Isopropyl-2-oxazolidinone derivatives. These analyses reveal that the isopropyl group adopts a pseudo-equatorial orientation, minimizing steric clashes with the ring oxygen and the carbonyl group. This conformation is retained upon attachment to substrates, ensuring that the chiral environment is faithfully transmitted during subsequent transformations.

Dynamic Behavior and Stereochemical Integrity

Despite the inherent rigidity of the oxazolidinone ring, subtle dynamic processes can influence the stereochemical outcome of reactions. For example, ring flipping or rotation of the isopropyl group may occur under certain conditions, potentially impacting the degree of stereoinduction. However, studies have shown that such processes are generally slow relative to the timescale of most synthetic transformations, ensuring that the auxiliary maintains its stereodirecting influence throughout the course of the reaction.

The dynamic behavior of (S)-4-Isopropyl-2-oxazolidinone and its derivatives has been investigated through variable-temperature NMR spectroscopy and molecular dynamics simulations. These studies confirm that the auxiliary retains its conformational preferences under a wide range of conditions, further validating its utility in asymmetric synthesis.

Stereoelectronic Effects in Reaction Pathways

Role of Stereoelectronic Interactions

Stereoelectronic effects refer to the influence of orbital interactions and electronic distribution on the course of chemical reactions. In the context of (S)-4-Isopropyl-2-oxazolidinone-mediated transformations, these effects play a crucial role in determining the trajectory and outcome of bond-forming events.

The oxazolidinone ring, with its electron-withdrawing carbonyl group and electron-donating nitrogen, creates a polarized environment that can stabilize or destabilize transition states depending on the nature of the reacting partners. The isopropyl substituent further modulates the electronic landscape, influencing both the energy and geometry of key intermediates.

Stereoelectronic Models in Aldol and Alkylation Reactions

In aldol condensations and related transformations, the alignment of orbitals in the transition state is a critical determinant of stereoselectivity. The Felkin-Anh model provides a framework for understanding how the spatial arrangement of substituents and the electronic properties of the auxiliary influence the approach of nucleophiles to carbonyl groups [3]. According to this model, the lowest-energy pathway corresponds to a trajectory that minimizes both steric and electronic repulsion, favoring attack from the less hindered face of the substrate.

The Evans model extends this analysis by considering the specific electronic interactions between the oxazolidinone auxiliary and the substrate. The carbonyl group of the auxiliary can engage in dipole-dipole interactions with the substrate, further stabilizing the preferred transition state and enhancing diastereoselectivity [4].

Experimental Evidence for Stereoelectronic Effects

Empirical studies have provided compelling evidence for the importance of stereoelectronic effects in (S)-4-Isopropyl-2-oxazolidinone-mediated reactions. For example, kinetic isotope effect measurements and Hammett analysis have revealed that electronic modulation of the auxiliary can significantly impact reaction rates and selectivities. Substitution of the isopropyl group with electronically distinct moieties leads to measurable changes in diastereoselectivity, underscoring the interplay between steric and electronic factors.

Table 3. Influence of Auxiliary Substitution on Diastereoselectivity

Auxiliary SubstituentDiastereomeric Excess (%)Reaction TypeReference
Isopropyl96Aldol Condensation [4]
Methyl88Aldol Condensation [4]
Phenyl92Aldol Condensation [4]

These findings highlight the sensitivity of stereoinductive outcomes to both the steric and electronic characteristics of the auxiliary.

Stereoelectronic Effects in Transition State Stabilization

The stabilization of transition states through stereoelectronic interactions is a key feature of (S)-4-Isopropyl-2-oxazolidinone-mediated reactions. Computational and spectroscopic studies have demonstrated that the auxiliary can lower the activation energy of bond-forming events by facilitating favorable orbital overlaps and minimizing destabilizing interactions. This effect is particularly pronounced in reactions involving polar transition states, such as those encountered in aldol and Michael additions.

The net result is an enhancement of both the rate and selectivity of the desired transformation, enabling the efficient synthesis of enantiomerically enriched products.

Computational Studies on Stereoselectivity Determinants

Quantum Chemical Approaches

Advances in computational chemistry have provided powerful tools for probing the mechanistic details of stereoinduction in (S)-4-Isopropyl-2-oxazolidinone-mediated reactions. Quantum chemical methods, such as density functional theory, enable the detailed analysis of transition states, intermediates, and conformational landscapes [5]. These calculations yield quantitative insights into the energetic and geometric factors that govern stereoselectivity.

Recent studies have employed a combination of machine learning-assisted simulations and high-level quantum chemical calculations to map the potential energy surfaces of key reactions. These approaches allow for the identification of the most favorable pathways and the elucidation of the factors that dictate the selectivity of the transformation.

Table 4. Computationally Derived Activation Energies for Diastereomeric Pathways

Reaction TypeDiastereomeric PathwayActivation Energy (kcal/mol)Reference
Aldol CondensationMajor14.2 [5]
Aldol CondensationMinor18.7 [5]
Michael AdditionMajor13.5 [5]
Michael AdditionMinor17.9 [5]

These data illustrate the energetic preference for the formation of one diastereomer over others, consistent with experimental observations.

Molecular Dynamics and Solvent Effects

Molecular dynamics simulations have been employed to investigate the dynamic behavior of (S)-4-Isopropyl-2-oxazolidinone-substrate complexes in solution. These studies reveal that solvent molecules can play a significant role in modulating the conformational preferences and transition state geometries of the auxiliary. For example, protic solvents such as methanol can engage in hydrogen bonding with the auxiliary, altering the relative stability of competing pathways and influencing the overall selectivity of the reaction [5].

Implicit and explicit solvation models have been used to quantify these effects, providing a more nuanced understanding of how the reaction environment impacts stereoinduction. The integration of computational and experimental data has enabled the development of predictive models that account for both intrinsic and extrinsic factors in asymmetric synthesis.

Machine Learning and Data-Driven Insights

The application of machine learning techniques to the study of stereoinduction represents a burgeoning area of research. By training algorithms on large datasets of reaction outcomes and molecular descriptors, researchers have begun to uncover previously unrecognized correlations between auxiliary structure, reaction conditions, and selectivity [5]. These data-driven approaches complement traditional mechanistic studies, offering new avenues for the rational design of chiral auxiliaries and the optimization of asymmetric transformations.

Table 5. Machine Learning Predictions of Diastereoselectivity

Input FeaturesPredicted Diastereomeric Excess (%)Experimental Value (%)Reference
Auxiliary structure, solvent, temperature9596 [5]
Substrate electronics, auxiliary conformation9291 [5]

The close agreement between predicted and experimental values underscores the potential of computational methods to guide the development of next-generation chiral auxiliaries.

Carbonylation of (R)-(-)-2-Amino-3-methyl-1-butanol

The carbonylation of (R)-(-)-2-amino-3-methyl-1-butanol represents one of the most direct and efficient classical approaches to synthesizing (S)-4-isopropyl-2-oxazolidinone. This methodology exploits the inherent reactivity of amino alcohols toward carbon dioxide under specific catalytic conditions, enabling the formation of the desired oxazolidinone ring system through a cyclization process [1] [2].

The reaction mechanism involves the initial formation of a carbamate intermediate through the interaction of the amino alcohol with carbon dioxide. Under the influence of cesium carbonate as a catalyst, the hydroxyl group undergoes intramolecular nucleophilic attack on the carbonyl carbon of the carbamate, resulting in ring closure and the elimination of water. The cesium carbonate serves a dual role as both a base to facilitate deprotonation and as a carbonate source to enhance the carbonylation process [1].

Experimental conditions typically involve heating the reaction mixture to 150°C under atmospheric pressure in dimethyl sulfoxide-d6 as the solvent. The reaction is conducted for 24 hours under an inert atmosphere to prevent oxidation of the amino alcohol substrate. The use of cesium carbonate at a loading of 0.1 mmol per 1 mmol of substrate provides optimal catalytic activity while maintaining high selectivity for the desired stereoisomer [1].

The stereochemical outcome of this transformation is governed by the configuration of the starting amino alcohol. The (R)-configuration of the amino alcohol directly translates to the (S)-configuration at the 4-position of the resulting oxazolidinone ring. This stereospecific transformation occurs with retention of configuration, as the cyclization proceeds through a five-membered ring transition state that preserves the original stereochemistry [1].

Yields for this methodology range from 70% to 80%, with the isolated product exhibiting excellent enantiomeric excess (>95%). The reaction demonstrates good functional group tolerance, accommodating various substituents on the amino alcohol without significant impact on the stereochemical integrity of the product. The methodology has been successfully scaled up to multigram quantities, making it practical for preparative synthesis [1].

Temperature optimization studies have revealed that reaction temperatures below 120°C result in incomplete conversion, while temperatures above 170°C lead to decomposition of the product and formation of side products. The 24-hour reaction time represents a balance between achieving high conversion and minimizing thermal degradation of the sensitive oxazolidinone product [1].

The use of molecular sieves or other dehydrating agents has been found to enhance the reaction efficiency by removing water generated during the cyclization process. This prevents the reverse hydrolysis reaction that can compete with the forward cyclization, thereby improving the overall yield of the desired product [1].

Cesium Carbonate-Mediated Cyclization Strategies

Cesium carbonate-mediated cyclization represents a sophisticated evolution of traditional base-catalyzed approaches to oxazolidinone synthesis. This methodology leverages the unique properties of cesium carbonate as both a mild base and a carbonate source, enabling highly selective cyclization reactions under controlled conditions [3] [4].

The mechanistic pathway involves the initial activation of the amino alcohol substrate through selective deprotonation of the hydroxyl group by cesium carbonate. The resulting alkoxide intermediate undergoes nucleophilic attack on carbon dioxide, forming a carbonate intermediate. Subsequent intramolecular cyclization occurs through nucleophilic attack of the nitrogen atom on the carbonyl carbon, with concurrent elimination of carbonate to yield the oxazolidinone product [3].

Experimental protocols typically employ cesium carbonate loadings of 0.1 to 0.5 equivalents relative to the amino alcohol substrate. The reaction is conducted in dimethyl sulfoxide-d6 at temperatures ranging from 25°C to 150°C, depending on the reactivity of the specific substrate. Lower temperatures favor selectivity but require longer reaction times, while higher temperatures accelerate the reaction but may compromise stereochemical integrity [1] [4].

The solvent selection is critical for achieving optimal results. Dimethyl sulfoxide-d6 provides excellent solubility for both the cesium carbonate catalyst and the organic substrates, while its high boiling point allows for elevated reaction temperatures when necessary. The deuterated solvent also facilitates nuclear magnetic resonance monitoring of the reaction progress, enabling real-time optimization of conditions [1].

Reaction kinetics studies have demonstrated that the cyclization follows second-order kinetics with respect to the amino alcohol concentration and first-order kinetics with respect to the cesium carbonate concentration. This suggests that the rate-determining step involves the formation of the carbonate intermediate, with subsequent cyclization occurring rapidly once this intermediate is formed [4].

The stereochemical outcome is highly dependent on the substrate structure and reaction conditions. For (R)-(-)-2-amino-3-methyl-1-butanol, the reaction proceeds with complete retention of configuration, yielding (S)-4-isopropyl-2-oxazolidinone in high enantiomeric excess. The selectivity is attributed to the formation of a rigid transition state that preserves the original stereochemistry of the amino alcohol [1] [4].

Temperature-time profiles reveal that optimal yields are achieved at 150°C for 24 hours, with yields ranging from 80% to 95% depending on the substrate structure. Lower temperatures (25°C to 100°C) can be employed for more reactive substrates, offering advantages in terms of energy efficiency and reduced risk of thermal decomposition [1].

The methodology demonstrates excellent functional group tolerance, accommodating various protecting groups and substituents without significant impact on the reaction outcome. This versatility makes it suitable for the synthesis of structurally diverse oxazolidinone derivatives from readily available amino alcohol precursors [3] [4].

Mechanistic investigations using density functional theory calculations have provided insights into the energetics of the cyclization process. The calculations indicate that the formation of the carbonate intermediate is thermodynamically favorable, with an activation energy of approximately 15 kcal/mol for the cyclization step. This relatively low barrier explains the mild conditions required for the reaction [4].

Modern Synthetic Routes

Organocatalytic Cascade Reactions

Organocatalytic cascade reactions represent a significant advancement in oxazolidinone synthesis, offering atom-economical and environmentally sustainable pathways to these valuable heterocycles. These methodologies employ small organic molecules as catalysts to promote multiple bond-forming events in a single synthetic operation, leading to the rapid assembly of complex molecular architectures [5] [6] [7].

The development of organocatalytic cascade reactions for oxazolidinone synthesis was pioneered by the work of Xiao and colleagues, who demonstrated the utility of stable sulfur ylides and nitro-olefins as starting materials. The reaction sequence involves the initial formation of a cyclopropane intermediate through nucleophilic addition of the sulfur ylide to the nitro-olefin, followed by a catalytic rearrangement to generate an isoxazoline N-oxide intermediate. Subsequent reduction and cyclization steps yield the oxazolidinone product [6] [7].

The catalytic system employs thiourea as a hydrogen-bonding catalyst to activate the nitro-olefin through dual hydrogen bonding interactions. This activation lowers the energy barrier for nucleophilic attack by the sulfur ylide, facilitating the formation of the initial cyclopropane intermediate. The thiourea catalyst also provides stereochemical control through its chiral environment, leading to high enantioselectivity in the final product [5] [6].

N,N-Dimethylaminopyridine (DMAP) serves as a nucleophilic catalyst in the subsequent rearrangement step, promoting the conversion of the cyclopropane intermediate to the isoxazoline N-oxide. The mechanism involves nucleophilic attack of DMAP on the cyclopropane ring, followed by ring opening and rearrangement to form the five-membered isoxazoline ring system [6] [7].

Theoretical studies using density functional theory have provided detailed mechanistic insights into the stereoselectivity-determining step of the cascade reaction. The calculations reveal that the rate-determining step is the initial addition of the sulfur ylide to the nitro-olefin, with two competing reaction pathways leading to different stereoisomers. The energy difference between these pathways accounts for the observed stereoselectivity [5] [8].

The reaction proceeds under mild conditions at room temperature in dichloromethane solvent, with catalyst loadings typically ranging from 10 to 20 mol% for optimal results. The mild reaction conditions preserve the integrity of sensitive functional groups and minimize the formation of side products. Reaction times vary from 6 to 12 hours depending on the substrate structure and catalyst loading [6] [7].

Substrate scope studies have demonstrated broad applicability of the methodology to various nitro-olefin substrates bearing different aromatic and aliphatic substituents. The reaction tolerates both electron-rich and electron-poor aromatic systems, although electron-deficient substrates generally react more rapidly due to enhanced electrophilicity of the nitro-olefin [6] [7].

The stereochemical outcome of the reaction can be controlled through the choice of chiral thiourea catalyst. Various chiral thiourea derivatives have been developed, incorporating different stereogenic centers and hydrogen-bonding motifs. The most effective catalysts achieve enantioselectivities exceeding 90% ee for a wide range of substrates [5] [6].

Mechanistic investigations using isotope labeling experiments have confirmed the proposed pathway involving cyclopropane formation followed by rearrangement. The incorporation of deuterium labels at specific positions provides direct evidence for the intermediacy of the cyclopropane and isoxazoline N-oxide intermediates [6] [7].

The methodology has been successfully extended to the synthesis of structurally diverse oxazolidinone derivatives through variation of the starting sulfur ylide and nitro-olefin components. This modular approach allows for the efficient preparation of compound libraries for biological screening and structure-activity relationship studies [7].

Palladium-Catalyzed Transformations of Biscarbamates

Palladium-catalyzed transformations of biscarbamates represent a sophisticated approach to oxazolidinone synthesis that exploits the unique reactivity of allylic systems toward nucleophilic substitution reactions. This methodology provides access to structurally complex oxazolidinone derivatives that would be difficult to prepare using conventional synthetic methods [9] [10] [11].

The synthetic strategy involves the preparation of cyclic biscarbamate precursors through the reaction of allylic diols with toluenesulfonyl isocyanate. These biscarbamate intermediates serve as substrates for palladium-catalyzed cyclization reactions that generate the oxazolidinone ring system through selective carbon-nitrogen bond formation [9] [10].

The palladium catalyst system typically employs palladium(II) acetate as the metal source, with phosphine ligands to modulate the reactivity and selectivity of the transformation. The choice of ligand has a significant impact on the regioselectivity of the cyclization, with electron-rich phosphines generally favoring the formation of oxazolidinone products over alternative cyclization modes [9] [10].

Mechanistic studies have revealed that the reaction proceeds through the formation of a palladium-allyl complex, followed by nucleophilic attack of the carbamate nitrogen on the allylic carbon. The regiochemistry of the cyclization is determined by the relative steric accessibility of the two allylic carbons, with substitution occurring preferentially at the less hindered position [9] [10].

The stereochemical outcome of the reaction depends on the mode of palladium coordination to the allylic system. For substrates where one face of the alkene is blocked by bulky substituents, the reaction can proceed through coordination from the same face as the nucleophile, challenging the traditional notion that palladium-catalyzed allylic substitutions require antiperiplanar geometry [9] [10].

Experimental conditions typically involve heating the biscarbamate substrate with palladium(II) acetate (2.5 mol%) and triethylamine (2.5 mol%) in 1,2-dichloroethane at room temperature for 18 hours. The mild reaction conditions preserve the integrity of sensitive functional groups and minimize the formation of side products through thermal decomposition [11].

The methodology has been successfully applied to the synthesis of structurally diverse oxazolidinone derivatives, including those containing aromatic, aliphatic, and heteroaromatic substituents. The reaction tolerates various functional groups, including esters, ethers, and halides, making it suitable for the late-stage functionalization of complex molecules [9] [10].

Substrate scope studies have demonstrated that the reaction is most efficient with terminal alkenes, although internal alkenes can also undergo cyclization under modified conditions. The presence of electron-withdrawing groups on the allylic system enhances the reactivity toward palladium coordination, leading to improved yields and shorter reaction times [9] [10].

The synthetic utility of this methodology has been demonstrated through its application to the total synthesis of natural products and pharmaceutical intermediates. The mild reaction conditions and high functional group tolerance make it particularly well-suited for the preparation of complex oxazolidinone derivatives in the context of multistep synthetic sequences [10].

Computational studies using density functional theory have provided insights into the energetics of the cyclization process. The calculations indicate that the formation of the palladium-allyl complex is thermodynamically favorable, with an activation energy of approximately 12 kcal/mol for the subsequent nucleophilic attack. This relatively low barrier explains the mild conditions required for the reaction [10].

Green Chemistry Approaches to Oxazolidinone Synthesis

Solvent-Free Methodologies

Solvent-free methodologies represent a paradigm shift in oxazolidinone synthesis, aligning with the principles of green chemistry by eliminating the use of organic solvents while maintaining or improving synthetic efficiency. These approaches leverage the inherent reactivity of starting materials under neat conditions, often facilitated by mechanochemical activation or thermal promotion [12] [13] [14].

The development of solvent-free oxazolidinone synthesis has been driven by the need to reduce environmental impact and improve process sustainability. Traditional synthetic methods rely heavily on organic solvents, which contribute to waste generation, environmental pollution, and increased manufacturing costs. Solvent-free approaches address these concerns while often providing enhanced reaction rates and selectivities [12] [13].

Carbon dioxide fixation reactions represent a particularly attractive class of solvent-free methodologies, as they simultaneously address two environmental challenges: the utilization of carbon dioxide as a renewable C1 building block and the elimination of organic solvents. These reactions typically employ elevated temperatures (100-120°C) and moderate pressures (2-8 MPa) to achieve efficient conversion of starting materials to oxazolidinone products [14] [15].

The mechanistic pathway for solvent-free CO2 fixation involves the initial formation of a carbamate intermediate through nucleophilic attack of the amino alcohol on carbon dioxide. The absence of solvent increases the effective concentration of reactants, leading to enhanced reaction rates compared to solution-phase reactions. The cyclization step proceeds through intramolecular nucleophilic substitution, with the elimination of water driving the reaction to completion [14] [15].

Ionic liquid catalysts have proven particularly effective in solvent-free oxazolidinone synthesis, providing both catalytic activity and a medium for efficient heat and mass transfer. The ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate has been extensively studied for this application, demonstrating excellent recyclability and maintaining catalytic activity over multiple reaction cycles [16] [17].

The synthetic scope of solvent-free methodologies extends to various amino alcohol substrates, including those derived from natural amino acids. The reaction tolerates a wide range of functional groups, including aromatic rings, aliphatic chains, and heteroatoms, making it suitable for the synthesis of structurally diverse oxazolidinone derivatives [12] [13] [14].

Mechanochemical activation through ball milling has emerged as an alternative approach to thermal activation in solvent-free oxazolidinone synthesis. High-speed ball milling generates sufficient mechanical energy to promote bond formation and breaking processes, often at lower temperatures than required for thermal activation. This approach is particularly advantageous for heat-sensitive substrates [14] [15].

The environmental benefits of solvent-free methodologies are quantified through various green chemistry metrics. The atom economy of these reactions approaches 100% when water is the only byproduct, and the environmental factor (E-factor) is significantly reduced compared to traditional solvent-based methods. Carbon efficiency calculations indicate that solvent-free approaches achieve 85-95% carbon utilization, compared to 60-70% for conventional methods [12] [13].

Energy savings represent another significant advantage of solvent-free methodologies. The elimination of solvent heating, cooling, and recovery processes reduces the overall energy requirements by 40-60% compared to traditional approaches. This energy reduction contributes to lower greenhouse gas emissions and improved process sustainability [12] [13].

The scalability of solvent-free methodologies has been demonstrated through kilogram-scale syntheses of (S)-4-isopropyl-2-oxazolidinone derivatives. The absence of solvent simplifies the process design and reduces the need for specialized equipment for solvent handling and recovery. This simplification can lead to significant cost savings in industrial applications [12] [13].

Quality control aspects of solvent-free synthesis include the monitoring of reaction progress through thermal analysis and infrared spectroscopy. The absence of solvent signals in analytical techniques simplifies the interpretation of spectra and enables real-time monitoring of the reaction progress. This enhanced analytical capability facilitates process optimization and quality assurance [14] [15].

Renewable Feedstock Utilization

Renewable feedstock utilization in oxazolidinone synthesis represents a strategic approach to sustainable chemistry that addresses both raw material sourcing and environmental impact. This methodology focuses on the conversion of biomass-derived starting materials into valuable oxazolidinone products, creating a closed-loop system that minimizes dependence on fossil fuel-derived feedstocks [12] [13].

The development of bio-based oxazolidinone synthesis has been facilitated by advances in biorefinery technologies that enable the efficient conversion of agricultural waste and biomass into useful chemical intermediates. L-valine, derived from sugar industry waste, serves as a key starting material for the synthesis of (S)-4-isopropyl-2-oxazolidinone through a series of bio-compatible transformations [12] [13].

The synthetic sequence begins with the decarboxylation of L-valine to produce isobutylamine, which is then subjected to ring-opening reaction with chloropropanol to generate the corresponding amino alcohol. This amino alcohol serves as the immediate precursor to the oxazolidinone product through cyclization with diethyl carbonate under organocatalytic conditions [12] [13].

The decarboxylation process employs acetophenone as a decarboxylation mediator, enabling the conversion of the amino acid to the corresponding amine under mild thermal conditions. This transformation preserves the stereochemical integrity of the starting material while generating the desired amine functionality. The process achieves yields of 85-90% with minimal side product formation [12] [13].

The amino alcohol formation step utilizes chloropropanol as a safer alternative to propylene oxide, addressing safety concerns associated with the use of carcinogenic and highly flammable reagents. The reaction proceeds under basic aqueous conditions, with sodium hydroxide serving as the base to promote the nucleophilic substitution reaction. Yields of 80-85% are typically achieved for this transformation [12] [13].

The cyclization step employs diethyl carbonate as the carbonylating agent, offering advantages over traditional reagents such as phosgene or carbon dioxide. Diethyl carbonate is derived from renewable ethanol and carbon dioxide, further enhancing the sustainability credentials of the overall process. The reaction is catalyzed by bio-based imidazolium salts that can be prepared from renewable feedstocks [12] [13].

The bio-based imidazolium catalyst system demonstrates excellent recyclability, maintaining catalytic activity over multiple reaction cycles without significant loss of performance. The catalyst can be easily recovered through simple filtration and reused in subsequent reactions, contributing to the overall sustainability of the process [12] [13].

Life cycle assessment studies have demonstrated the environmental benefits of renewable feedstock utilization in oxazolidinone synthesis. The carbon footprint of the bio-based process is reduced by 60-70% compared to conventional petrochemical routes, primarily due to the use of renewable starting materials and the elimination of energy-intensive synthetic steps [12] [13].

The economic viability of renewable feedstock utilization depends on the availability and cost of biomass-derived starting materials. Current market analyses indicate that bio-based routes become economically competitive when the price of petroleum-derived feedstocks exceeds certain threshold levels. Government incentives and carbon pricing mechanisms further improve the economic attractiveness of renewable approaches [12] [13].

Quality considerations for bio-based oxazolidinone synthesis include the management of impurities derived from natural sources. Biomass-derived starting materials may contain trace amounts of pigments, proteins, and other natural products that require removal through purification steps. Advanced purification techniques, including chromatographic methods and crystallization, ensure that the final product meets pharmaceutical-grade specifications [12] [13].

The synthetic methodology has been successfully scaled to kilogram quantities, demonstrating the practical feasibility of renewable feedstock utilization for industrial applications. The process design incorporates principles of green chemistry, including the use of aqueous solvents, mild reaction conditions, and recyclable catalysts [12] [13].

Catalytic Efficiency and Recyclability

Catalytic efficiency and recyclability represent critical parameters in the development of sustainable oxazolidinone synthesis methodologies. These factors directly impact the environmental and economic viability of synthetic processes, making them essential considerations in the design of green chemistry approaches [16] [18] [17].

The design of recyclable catalytic systems for oxazolidinone synthesis has focused on the development of heterogeneous catalysts that can be easily separated from reaction products and reused in subsequent cycles. Supported catalysts, ionic liquids, and immobilized organocatalysts have emerged as promising platforms for achieving high catalytic efficiency while maintaining excellent recyclability [16] [18] [17].

Immobilized organocatalysts represent a particularly innovative approach to recyclable oxazolidinone synthesis. The immobilization of 1,5,7-triazabicycloundec-5-ene (TBD) on polystyrene supports has been demonstrated to provide high catalytic activity for the conversion of epoxy amines to oxazolidinone products. The immobilized catalyst can be easily separated by filtration and reused for multiple reaction cycles without significant loss of activity [16].

The development of continuous flow processes has further enhanced the utility of recyclable catalytic systems. Packed bed reactors containing immobilized catalysts enable continuous oxazolidinone synthesis with consistent product quality and minimal catalyst consumption. A single batch of immobilized catalyst has been demonstrated to operate continuously for two weeks without replacement, highlighting the excellent stability of these systems [16].

Ionic liquid catalytic systems have demonstrated exceptional recyclability in oxazolidinone synthesis applications. The ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate serves as both solvent and catalyst for the conversion of amino alcohols to oxazolidinones using carbon dioxide as the carbonylating agent. The ionic liquid can be recovered by simple distillation and reused for multiple reaction cycles [16] [17].

The recyclability of ionic liquid systems has been quantified through systematic studies of catalyst performance over multiple reaction cycles. These studies have demonstrated that catalytic activity remains above 90% of the initial value after 10 reaction cycles, with minimal changes in product selectivity or yield. The slight decrease in activity is attributed to the accumulation of trace impurities that can be removed through periodic catalyst regeneration [16] [17].

Metal-organic framework (MOF) catalysts have emerged as a new class of recyclable catalysts for oxazolidinone synthesis. The high surface area and tunable pore structure of MOFs provide an ideal platform for the immobilization of catalytic sites while maintaining excellent substrate accessibility. MOF catalysts have demonstrated high activity for carbon dioxide fixation reactions and can be easily recovered through centrifugation [19].

The catalytic efficiency of recyclable systems is often enhanced through the incorporation of multiple catalytic sites within a single catalyst framework. Bifunctional catalysts that contain both Lewis acid and base sites can promote multiple steps of the oxazolidinone synthesis pathway, leading to improved atom economy and reduced catalyst loading requirements [18] [17].

The design of catalytic systems for oxazolidinone synthesis must balance activity, selectivity, and recyclability requirements. High catalytic activity enables the use of lower catalyst loadings, reducing costs and environmental impact. Excellent selectivity minimizes the formation of side products and simplifies product purification. Superior recyclability ensures that catalyst costs are amortized over multiple reaction cycles [16] [18] [17].

The environmental impact of catalytic systems is evaluated through comprehensive life cycle assessment studies that consider catalyst preparation, use, and disposal. These assessments demonstrate that recyclable catalytic systems provide significant environmental benefits compared to stoichiometric reagents or single-use catalysts. The environmental benefits are particularly pronounced for processes that require multiple reaction cycles [16] [17].

Economic analyses of recyclable catalytic systems consider both the initial catalyst cost and the value generated through multiple uses. The economic viability depends on the catalyst lifetime, measured in terms of turnover numbers and turnover frequencies. Catalysts with turnover numbers exceeding 1000 are generally considered economically viable for industrial applications [16] [18].

The characterization of recyclable catalysts requires specialized analytical techniques to monitor changes in catalyst structure and activity over multiple reaction cycles. X-ray photoelectron spectroscopy, nuclear magnetic resonance spectroscopy, and electron microscopy are commonly employed to assess catalyst stability and identify potential deactivation mechanisms [16] [18] [17].

XLogP3

1.1

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 3 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(4S)-(-)-4-Isopropyl-2-oxazolidinone

Dates

Last modified: 09-19-2023

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